2-(2-Chloro-5-methylphenyl)butanoic acid
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Overview
Description
2-(2-Chloro-5-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13ClO2 It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 2-chloro-5-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylphenyl)butanoic acid typically involves the reaction of 2-chloro-5-methylphenyl magnesium bromide with butanoic acid derivatives. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then acidified to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-5-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and mode of action are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-methylphenyl)butanoic acid
- 2-(2-Chloro-6-methylphenyl)butanoic acid
- 2-(2-Chloro-5-ethylphenyl)butanoic acid
Uniqueness
2-(2-Chloro-5-methylphenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the chloro and methyl groups at specific positions can affect the compound’s interaction with other molecules and its overall stability.
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(2-chloro-5-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-3-8(11(13)14)9-6-7(2)4-5-10(9)12/h4-6,8H,3H2,1-2H3,(H,13,14) |
InChI Key |
MTSKPZHVHMSTTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C)Cl)C(=O)O |
Origin of Product |
United States |
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